N-benzyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine
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Overview
Description
N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE is a complex organic compound featuring a trifluoromethyl group and a cyclohepta[d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclocondensation reaction of a benzylamine derivative with a trifluoromethyl-substituted ketone under acidic conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts, such as palladium or platinum, can also be employed to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the cyclohepta[d]pyrimidine core.
Trifluoromethyl-substituted pyrimidines: Similar in structure but differ in the substitution pattern and functional groups.
Uniqueness
N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE is unique due to its combination of a benzyl group, a trifluoromethyl group, and a cyclohepta[d]pyrimidine core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H18F3N3 |
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Molecular Weight |
321.34 g/mol |
IUPAC Name |
N-benzyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H18F3N3/c18-17(19,20)15-13-9-5-2-6-10-14(13)22-16(23-15)21-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,21,22,23) |
InChI Key |
DGLSJBMQODRGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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